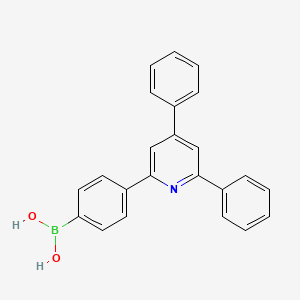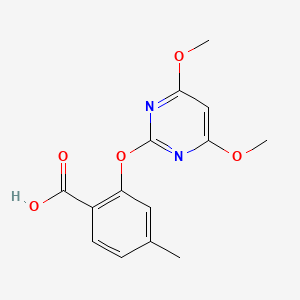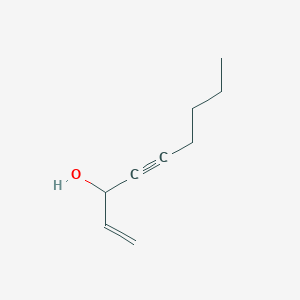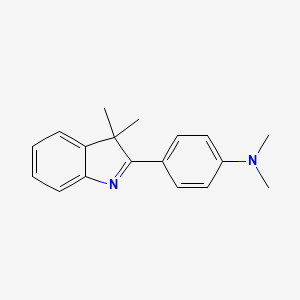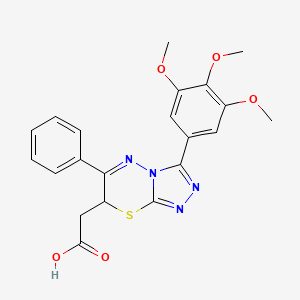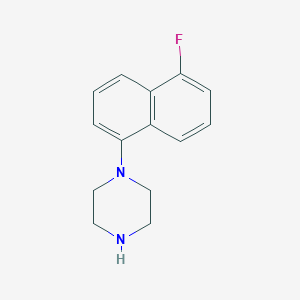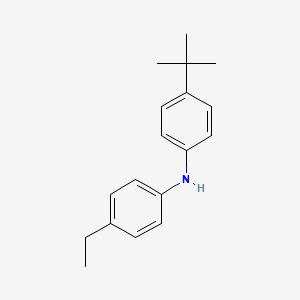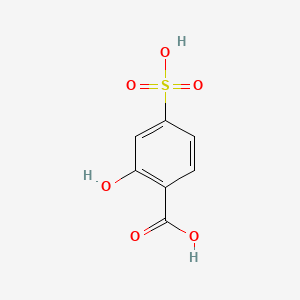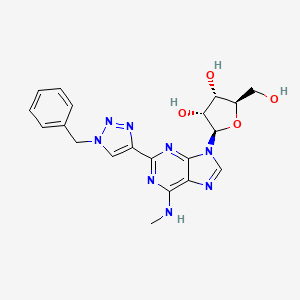
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole and oxadiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrazole derivative with a boronic acid reagent under suitable conditions. For example, the pyrazole derivative can be synthesized by cyclization of appropriate hydrazine and diketone precursors. The oxadiazole ring can be introduced via cyclization of a nitrile oxide intermediate with a suitable dipolarophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The oxadiazole ring can be reduced to an amine or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its boronic acid group allows for functionalization and modification, making it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole and oxadiazole rings can interact with various biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-indole): This compound features an indole ring instead of a pyrazole ring, which can result in different biological and chemical properties.
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazole): The triazole ring provides different reactivity and stability compared to the pyrazole ring.
Uniqueness
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole and oxadiazole ring
Propiedades
Fórmula molecular |
C7H9BN4O3 |
|---|---|
Peso molecular |
207.99 g/mol |
Nombre IUPAC |
[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN4O3/c1-4-9-7(11-15-4)5-3-6(8(13)14)12(2)10-5/h3,13-14H,1-2H3 |
Clave InChI |
SAVUAQDFRMCXEQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NN1C)C2=NOC(=N2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


